REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:12]([O-])=O)=[C:6]([NH:8][CH:9]([CH3:11])[CH3:10])[CH:7]=1>CCOC(C)=O>[F:1][C:2]1[CH:7]=[C:6]([NH:8][CH:9]([CH3:11])[CH3:10])[C:5]([NH2:12])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)NC(C)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under an atmosphere of hydrogen gas overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the flask evacuated
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen gas
|
Type
|
ADDITION
|
Details
|
to the addition of 10% Pd/C (0.21 g)
|
Type
|
ADDITION
|
Details
|
A further amount of 10% Pd/C (0.21 g) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred under an atmosphere of hydrogen for a further 3 h
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
A further amount of 10% Pd/C (0.21 g) was added
|
Type
|
STIRRING
|
Details
|
the mixture stirred under an atmosphere of hydrogen for a further 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resultant mixture was filtered through Celite® under an atmosphere of nitrogen
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=CC1)N)NC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |